

"molecular structure and reactivity of Tetrakis(2-ethoxyethyl) orthosilicate"

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Compound of Interest

Compound Name: *Tetrakis(2-ethoxyethyl) orthosilicate*

Cat. No.: *B091935*

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In-Depth Technical Guide: Tetrakis(2-ethoxyethyl) orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-ethoxyethyl) orthosilicate, with the CAS number 18407-94-8, is a silicon alkoxide that serves as a versatile precursor in the synthesis of silica-based materials. Its unique molecular structure, featuring four 2-ethoxyethyl ligands attached to a central silicon atom, imparts distinct reactivity and properties, making it a compound of interest in various research and development fields, including drug delivery and materials science. This technical guide provides a comprehensive overview of its molecular structure, reactivity, and detailed experimental protocols for its synthesis and application in sol-gel processes.

Molecular Structure and Properties

The molecular formula of **Tetrakis(2-ethoxyethyl) orthosilicate** is $C_{16}H_{36}O_8Si$, and it has a molecular weight of 384.54 g/mol [1]. The central silicon atom is bonded to four 2-ethoxyethoxy groups.

A summary of its key physical and chemical properties is presented in the table below.

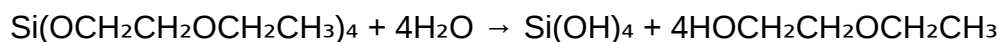
Property	Value	Reference
Molecular Formula	C16H36O8Si	[1]
Molecular Weight	384.54 g/mol	[1]
CAS Number	18407-94-8	[1]
Boiling Point	200 °C @ 0.1 Torr	
Density	1.020 g/cm ³	
Synonyms	Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester; 2- Ethoxyethyl silicate	[1]

Reactivity and Sol-Gel Chemistry

The primary reactivity of **Tetrakis(2-ethoxyethyl) orthosilicate** lies in its susceptibility to hydrolysis and subsequent condensation, which are the fundamental reactions of the sol-gel process. This process allows for the formation of a silica (SiO₂) network under controlled conditions.

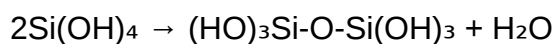
Hydrolysis

In the presence of water, the four 2-ethoxyethyl groups can be sequentially replaced by hydroxyl (-OH) groups. This reaction is typically catalyzed by either an acid or a base. The overall hydrolysis reaction can be represented as:



Condensation

The resulting silicic acid, Si(OH)₄, or its partially hydrolyzed intermediates are unstable and undergo condensation reactions to form siloxane bridges (Si-O-Si). This process releases water or alcohol and leads to the formation of a three-dimensional silica network, which constitutes the "gel." The condensation reaction can be simplified as:



Further condensation reactions lead to a highly cross-linked silica gel.

The logical relationship of the sol-gel process is illustrated in the following diagram:

Caption: Sol-Gel Process Workflow.

Experimental Protocols

Synthesis of Tetrakis(2-ethoxyethyl) orthosilicate

A common method for the synthesis of **Tetrakis(2-ethoxyethyl) orthosilicate** involves the reaction of silicon tetrachloride (SiCl_4) with 2-ethoxyethanol.

Materials:

- Silicon tetrachloride (SiCl_4)
- 2-Ethoxyethanol
- Anhydrous solvent (e.g., toluene or hexane)
- Inert gas (e.g., nitrogen or argon)
- Apparatus for distillation under reduced pressure

Procedure:

- Set up a reaction flask equipped with a dropping funnel, a stirrer, and a condenser under an inert atmosphere.
- Charge the reaction flask with a solution of 2-ethoxyethanol in an anhydrous solvent.
- Cool the flask in an ice bath.
- Slowly add silicon tetrachloride to the cooled solution of 2-ethoxyethanol with vigorous stirring. The molar ratio of SiCl_4 to 2-ethoxyethanol should be approximately 1:4.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to drive the reaction to completion.

- The byproduct, hydrogen chloride (HCl), can be removed by bubbling a stream of dry inert gas through the reaction mixture or by neutralization with a non-interfering base.
- The solvent and any excess reactants are removed by distillation.
- The final product, **Tetrakis(2-ethoxyethyl) orthosilicate**, is purified by vacuum distillation.

The workflow for the synthesis is depicted below:

Caption: Synthesis Workflow.

Sol-Gel Process using Tetrakis(2-ethoxyethyl) orthosilicate

This protocol outlines a general procedure for the formation of a silica gel. The properties of the final gel can be tuned by varying the reaction conditions.

Materials:

- **Tetrakis(2-ethoxyethyl) orthosilicate**
- Ethanol (or another suitable solvent)
- Deionized water
- Acid or base catalyst (e.g., HCl or NH₄OH)

Procedure:

- In a suitable container, mix **Tetrakis(2-ethoxyethyl) orthosilicate** with ethanol to create a homogeneous solution.
- In a separate container, prepare an aqueous solution of the catalyst (either acidic or basic).
- Slowly add the catalyst solution to the alkoxide solution with continuous stirring. The molar ratio of water to the orthosilicate is a critical parameter that influences the hydrolysis and condensation rates.

- Continue stirring for a specified period to allow for hydrolysis and the initial stages of condensation, leading to the formation of a "sol."
- Pour the sol into a mold and seal it to prevent rapid evaporation of the solvent.
- Allow the sol to age at a constant temperature. During this time, the condensation process continues, and the viscosity of the sol increases until a rigid gel is formed.
- The gel can then be dried under controlled conditions (e.g., slow evaporation or supercritical drying) to produce a xerogel or an aerogel, respectively.

Spectroscopic Data

Detailed and verified spectroscopic data (^1H NMR, ^{13}C NMR, and FT-IR) for **Tetrakis(2-ethoxyethyl) orthosilicate** are not readily available in the public domain. Researchers are advised to acquire their own analytical data upon synthesis and purification to confirm the structure and purity of the compound. For reference, the expected regions for the proton and carbon signals in NMR spectroscopy are provided below based on the molecular structure.

Expected ^1H NMR Chemical Shifts:

- $-\text{O}-\text{CH}_2-\text{CH}_3$: Triplet, approximately 1.1-1.3 ppm
- $-\text{O}-\text{CH}_2-\text{CH}_3$: Quartet, approximately 3.4-3.7 ppm
- $-\text{Si}-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$: Triplet, approximately 3.7-3.9 ppm
- $-\text{Si}-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$: Triplet, approximately 3.5-3.7 ppm

Expected ^{13}C NMR Chemical Shifts:

- $-\text{O}-\text{CH}_2-\text{CH}_3$: Approximately 15 ppm
- $-\text{O}-\text{CH}_2-\text{CH}_3$: Approximately 66-68 ppm
- $-\text{Si}-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$: Approximately 60-62 ppm
- $-\text{Si}-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$: Approximately 69-71 ppm

Expected FT-IR Absorptions:

- C-H stretching: 2850-3000 cm^{-1}
- Si-O-C stretching: 1080-1100 cm^{-1} (strong, broad)
- C-O-C stretching: 1100-1150 cm^{-1}

Applications in Drug Development

The ability of **Tetrakis(2-ethoxyethyl) orthosilicate** to form biocompatible and biodegradable silica matrices through the sol-gel process makes it a promising candidate for drug delivery applications. The porous nature of the resulting silica gel can be controlled to encapsulate therapeutic agents and release them in a sustained manner. The surface of the silica can also be functionalized to target specific cells or tissues.

The signaling pathway for a generic drug delivery system using a silica matrix derived from this precursor is conceptualized below:

Caption: Drug Delivery Signaling.

Conclusion

Tetrakis(2-ethoxyethyl) orthosilicate is a valuable precursor for the synthesis of silica-based materials with tunable properties. Its reactivity through hydrolysis and condensation in the sol-gel process allows for the creation of porous silica networks suitable for a range of applications, including advanced drug delivery systems. While detailed spectroscopic data for this specific compound is scarce, the provided experimental protocols offer a solid foundation for its synthesis and utilization in research and development. Further characterization by researchers is essential to fully exploit the potential of this versatile silicon alkoxide.

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References

- 1. sanfanchem.com [sanfanchem.com]
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